molecular formula C9H21O3P B093893 Triisopropyl phosphite CAS No. 116-17-6

Triisopropyl phosphite

Cat. No. B093893
CAS RN: 116-17-6
M. Wt: 208.23 g/mol
InChI Key: SJHCUXCOGGKFAI-UHFFFAOYSA-N
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Description

Triisopropyl phosphite is a chemical compound that is used in various organic synthesis reactions. It is a phosphorus-containing compound that can act as a ligand in coordination chemistry and as a reagent in organic transformations.

Synthesis Analysis

The synthesis of triisopropyl phosphite-related compounds can be achieved through different methods. For instance, triisopropyl phosphite can be used as a substitute for triphenylphosphine in the Mitsunobu reaction of nucleoside analogs, offering a cost-effective alternative for certain phosphorus reagents . Additionally, diisopropyl phosphite, a related compound, can be synthesized from phosphorus trichloride and isopropanol, with the yield reaching 87% under optimal conditions .

Molecular Structure Analysis

The molecular structure of triisopropyl phosphite derivatives has been characterized using techniques such as NMR spectroscopy and X-ray crystallography. For example, bulky monophosphites derived from triisopropyl phosphite have been synthesized and characterized, revealing their coordination ability with metal centers . The electronic properties and steric demands of these ligands have been further elucidated using DFT computational methods .

Chemical Reactions Analysis

Triisopropyl phosphite participates in various chemical reactions. It has been used in the synthesis of phosphonate derivatives through reactions with quinoneimines . Additionally, it can react with indenylidene pre-catalysts to form cis-complexes used in olefin metathesis reactions, highlighting the synergistic effects between phosphites and L-type ligands . Furthermore, triisopropyl phosphite derivatives can undergo oxidation to form phosphoric esters when reacting with aldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of triisopropyl phosphite and its derivatives are influenced by their molecular structure. For instance, the introduction of methoxy groups in triarylphosphines can affect their oxidation potential and UV-Vis absorption characteristics . The steric and electronic properties of these compounds are crucial for their reactivity and their application as ligands in catalytic processes, as demonstrated by their use in rhodium-catalysed hydroformylation reactions, which show high conversions and selectivity .

Scientific Research Applications

  • It serves as an effective substitute for triphenylphosphine in the Mitsunobu reaction of nucleoside analogs and as an alternative reagent in the Veliz–Beal bromination protocol (Véliz & Beal, 2006).

  • In the field of olefin metathesis reactions, triisopropyl phosphite reacts with phosphine-based indenylidene pre-catalysts to form "1st generation" cis-complexes, demonstrating differences in structure, thermal stability, and reactivity compared to trans-Ru parent complexes (Guidone et al., 2015).

  • It reacts with quinoneimine III to form corresponding phosphonate derivatives, displaying potential for synthesizing specific chemical structures (Zayed et al., 1990).

  • Triisopropyl phosphite has been shown to react with N-(phenylsulfonyl)-1,4-benzoquinone monoimine to form various phosphonate and phosphate adducts, indicating its reactivity with specific organic compounds (Boulos et al., 1993).

  • It is involved in the partial oxidation of phosphoric esters in reactions with 2-furaldehyde and benzaldehyde, highlighting its potential in the synthesis of esters containing heterocyclic groups (Arbuzov & Zoroastrova, 1960).

  • In the direct synthesis of diisopropyl phosphite from phosphorus trichloride and isopropanol, it demonstrates the ability to reach high purity and yield, emphasizing its synthetic applications (Yan-song, 2007).

  • Complex compounds of rhodium with triisopropyl phosphite have been produced and characterized, showing the ligand's hydrolyzability in the complex and its ability to catalyze dehydrogenation reactions (Yurchenko et al., 1975).

  • It has been used in a copper-catalyzed conjugate reduction of chiral alpha, beta-unsaturated amino ketones, showcasing its chemoselectivity and wide substrate compatibility (Pelšs et al., 2009).

  • It contributed to the understanding of the structure of cyclic phosphoranes and the structural forms for main group elements (Holmes, 1979).

  • The performance of different phosphites, including triisopropyl phosphite, in isotactic polypropylene has been studied, highlighting its influence on processing stability (Tocháček & Sedlár, 1993).

Safety And Hazards

Triisopropyl phosphite is classified as a combustible liquid and is toxic if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It should be stored under inert gas and in a well-ventilated place .

properties

IUPAC Name

tripropan-2-yl phosphite
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InChI

InChI=1S/C9H21O3P/c1-7(2)10-13(11-8(3)4)12-9(5)6/h7-9H,1-6H3
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InChI Key

SJHCUXCOGGKFAI-UHFFFAOYSA-N
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Canonical SMILES

CC(C)OP(OC(C)C)OC(C)C
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Molecular Formula

C9H21O3P
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DSSTOX Substance ID

DTXSID9044372
Record name Tripropan-2-yl phosphite
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Molecular Weight

208.23 g/mol
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Physical Description

Liquid, Colorless liquid; [HSDB]
Record name Phosphorous acid, tris(1-methylethyl) ester
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Boiling Point

94 to 96 °C at 50 mm Hg, BP: 74 °C at 20 mm Hg; 60 °C at 10 mm Hg
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Flash Point

165 °F Open Cup; 73.9 °C Closed Cup
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Solubility

Soluble in alcohol, ether, chloroform, Miscible with most organic solvents; insoluble in water
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Density

0.9063 g/cu cm at 20 °C
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Vapor Pressure

0.27 [mmHg]
Record name Triisopropyl phosphite
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Product Name

Triisopropyl phosphite

Color/Form

Colorless liquid

CAS RN

116-17-6
Record name Triisopropyl phosphite
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,240
Citations
AC Poshkus, JE Herweh - The Journal of Organic Chemistry, 1962 - ACS Publications
… We found that triisopropyl phosphite reacts with diphenyldiazomethane to give an essentially quantitative yieldof … to an excess of triisopropyl phosphite in petroleum ether at room …
Number of citations: 11 pubs.acs.org
MC Rakowski, EL Muetterties - Journal of the American Chemical …, 1977 - ACS Publications
… Abstract: A group of new low valent cobalt complexes with triisopropyl phosphite ligands (L) … phosphites and report herein a successful application with the triisopropyl phosphite ligand. …
Number of citations: 39 pubs.acs.org
G Aksnes, D Aksnes - Acta Chemica Scandinavica, 1965 - actachemscand.org
… Triisopropyl phosphite was made from … triisopropyl phosphite was > 98 %, bpu 64C, reported5 Ь.р.ц 63-64. Diisopropyl ethanephosphonate was made by boiling triisopropyl phosphite …
Number of citations: 16 actachemscand.org
RD Simpson - Organometallics, 1997 - ACS Publications
… It is not surprising that the bulky triisopropyl phosphite ligand would undergo intramolecular C−H activation. This postulate is supported by the following observations: (1) CHD 3 forms …
Number of citations: 9 pubs.acs.org
EA Véliz, PA Beal - Tetrahedron letters, 2006 - Elsevier
… Herein, we report the use of triisopropyl phosphite (TIP) as an effective substitute for triphenylphosphine in the Mitsunobu reaction of nucleoside analogs. In addition, the use of triphenyl …
Number of citations: 32 www.sciencedirect.com
DR Tyler, MA Schmidt, HB Gray - Journal of the American …, 1979 - ACS Publications
^-CsHs), a molecule in which the Fe-Fe unit is bridged bytwo carbonyls. 2 We communicate here the results of experiments that strongly suggest that the photosubstitution mechanism …
Number of citations: 28 pubs.acs.org
DA Cataldo, SD Harvey, BD McVeety, RJ Fellows… - 1991 - osti.gov
… Triisopropyl phosphite is employed as one of the reactants, along with BIS and rhombic S, to simulate binary reactions and dispersion. TIPS represents the major reaction product from …
Number of citations: 0 www.osti.gov
G Pilloni, G Zotti, S Zecchin - Journal of organometallic chemistry, 1986 - Elsevier
Cyclic voltammetry on [RhL 4 ] + (L = triisopropylphosphite) in 1,2-dimethoxyethane has shown that the complex undergoes a two-electron reduction to [RhL 4 ] − , which is reoxidized to […
Number of citations: 17 www.sciencedirect.com
PC Mitchell, MW Ellzy, LG Janes, I Master… - 1991 - apps.dtic.mil
… The results of this investigation indicate that the separation of triisopropyl phosphite (TIP) from bis(2-ethylhexyl) hydrogen phosphite (BIS) can be achieved using DB-l, DB-5, DB-1701, …
Number of citations: 0 apps.dtic.mil
RE Islas, JJ García - ChemCatChem, 2017 - Wiley Online Library
… triisopropyl phosphite, and distilled water, respectively. [d] Molar ratio of 1:2:0.01:0.05 of DPA, triisopropyl phosphite… for the hydrolysis of the triisopropyl phosphite, the reaction was …

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